3-(4-Bromophenyl)oxetane
Overview
Description
3-(4-Bromophenyl)oxetane is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 .
Synthesis Analysis
The synthesis of oxetanes, including 3-(4-Bromophenyl)oxetane, often involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . Other methods include the intramolecular Williamson synthesis and the Paternò-Büchi reaction .Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)oxetane consists of a four-membered oxetane ring attached to a bromophenyl group . The oxetane ring is known to adopt a planar structure with a puckering angle of only 8.7° at 140 K .Chemical Reactions Analysis
Oxetanes, including 3-(4-Bromophenyl)oxetane, are known to participate in various chemical reactions. For instance, they can undergo ring-opening reactions catalyzed by frustrated Lewis pairs . They can also participate in reductive opening reactions .Physical And Chemical Properties Analysis
3-(4-Bromophenyl)oxetane is a solid or semi-solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of New Oxetane Derivatives
Oxetanes, such as 3-(4-Bromophenyl)oxetane, are integral in the synthesis of new derivatives due to their unique four-membered ring structure which imparts significant strain and reactivity . These derivatives are explored for various uses, including medicinal chemistry and material science.
Medicinal Chemistry Applications
In medicinal chemistry, 3-(4-Bromophenyl)oxetane is utilized as a building block for the development of bioactive compounds. Its incorporation into drug molecules can improve physicochemical properties like lipophilicity and metabolic stability, making it a valuable motif in drug design .
Organic Synthesis
3-(4-Bromophenyl)oxetane plays a role in organic synthesis, particularly in ring-opening reactions and as a precursor for further functionalization. Its strained ring can undergo various transformations, leading to the creation of complex molecules with potential applications in different chemical industries .
Drug Development
The oxetane ring, as found in 3-(4-Bromophenyl)oxetane, is known to enhance the pharmacokinetic profile of drugs. It has been employed in the development of several clinical trial drugs, and its presence is associated with improved drug efficacy and safety profiles .
Industrial Applications
While specific industrial applications of 3-(4-Bromophenyl)oxetane are not extensively documented, oxetane derivatives are generally used in the synthesis of polymers, resins, and other materials that require a stable, strained cyclic ether structure .
Material Science
In material science, 3-(4-Bromophenyl)oxetane can be used to modify the properties of materials, such as increasing rigidity or altering surface characteristics. Its unique chemical structure makes it suitable for creating novel materials with specific desired properties .
Biochemistry Research
Oxetane-containing compounds like 3-(4-Bromophenyl)oxetane are of interest in biochemistry for their potential as pharmacophores. They exhibit a range of biological activities and are studied for their interactions with biological macromolecules .
Environmental Impact
The environmental impact of 3-(4-Bromophenyl)oxetane is an area of research that focuses on understanding its behavior and fate in the environment. This includes studying its biodegradability, potential bioaccumulation, and any long-term ecological effects .
Mechanism of Action
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physicochemical properties . They are more metabolically stable and lipophilicity neutral .
Mode of Action
Oxetanes are known to reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This subtle modulation of the basicity may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxetanes have been utilized in medicinal chemistry, and over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could influence their pharmacokinetic properties .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
Safety and Hazards
Future Directions
Oxetanes, including 3-(4-Bromophenyl)oxetane, are of increasing importance in drug design . They are being explored for their unique chemical and physical properties, and their potential applications in medicinal chemistry . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
properties
IUPAC Name |
3-(4-bromophenyl)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASAZXLCAPUVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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